molecular formula C8H10O2 B100512 (5E)-5-butylidenefuran-2-one CAS No. 18338-88-0

(5E)-5-butylidenefuran-2-one

Cat. No.: B100512
CAS No.: 18338-88-0
M. Wt: 138.16 g/mol
InChI Key: PZXBJHQMLTXRDW-UHFFFAOYSA-N
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Description

(5E)-5-butylidenefuran-2-one is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a butylidene group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-butylidenefuran-2-one typically involves the condensation of furan-2-one with butanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butylidene group at the 5-position of the furan ring.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar condensation reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: (5E)-5-butylidenefuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butylidene group to a butyl group.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Butylidene carboxylic acids or ketones.

    Reduction: Butyl-substituted furan derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

(5E)-5-butylidenefuran-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-butylidenefuran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (5E)-5-methylidenefuran-2-one: Similar structure with a methylidene group instead of a butylidene group.

    (5E)-5-ethylidenefuran-2-one: Contains an ethylidene group at the 5-position.

    (5E)-5-propylidenefuran-2-one: Features a propylidene group at the 5-position.

Uniqueness: (5E)-5-butylidenefuran-2-one is unique due to the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the butylidene group plays a crucial role in the compound’s activity or function.

Properties

CAS No.

18338-88-0

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

5-butylidenefuran-2-one

InChI

InChI=1S/C8H10O2/c1-2-3-4-7-5-6-8(9)10-7/h4-6H,2-3H2,1H3

InChI Key

PZXBJHQMLTXRDW-UHFFFAOYSA-N

Isomeric SMILES

CCC/C=C/1\C=CC(=O)O1

SMILES

CCCC=C1C=CC(=O)O1

Canonical SMILES

CCCC=C1C=CC(=O)O1

18338-88-0

Origin of Product

United States

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